molecular formula C11H15F3N2O3 B11816530 (2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate

(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate

Cat. No.: B11816530
M. Wt: 280.24 g/mol
InChI Key: YUHYZJOOPNKZBM-UHFFFAOYSA-N
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Description

(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced purification techniques are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Aryl-3,9-diazaspiro[5.5]undecan-2-one: Similar spirocyclic structure with different functional groups.

    5-Substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one: Contains an oxa group instead of the trifluoroacetate group.

Uniqueness

(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C11H15F3N2O3

Molecular Weight

280.24 g/mol

IUPAC Name

(2-oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H15F3N2O3/c12-11(13,14)9(18)19-7-6-16-8(17)5-10(7)1-3-15-4-2-10/h7,15H,1-6H2,(H,16,17)

InChI Key

YUHYZJOOPNKZBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)NCC2OC(=O)C(F)(F)F

Origin of Product

United States

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